![molecular formula C24H33N3O2 B2474742 N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-isopropoxybenzamide CAS No. 922032-55-1](/img/structure/B2474742.png)
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-isopropoxybenzamide
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Description
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C24H33N3O2 and its molecular weight is 395.547. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Phthalide Isoquinoline Alkaloids
Research has explored the synthesis of phthalide isoquinoline alkaloids, where compounds similar to "N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-isopropoxybenzamide" play a crucial role. The synthesis involves the reaction of dimethylaminomethyleneisobenzofuranones with alkoxyphenylethylamines, leading to moderate yields of phthalide isoquinolines. This process has been applied in creating naturally occurring phthalideisoquinoline alkaloids, including cordrastine, corlumine, and adlumine (Clarke et al., 1983).
Antitumor Activity and Quantitative Structure-Activity Relationship
Studies have also examined the antitumor activity and quantitative structure-activity relationship of amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones, highlighting the impact of substitution on antitumor potency and cardiotoxicity. Certain derivatives demonstrated higher potency against tumor cells, with specific compounds showing low cardiotoxicity relative to their cytotoxicity. The research indicates a significant correlation between the potency of amino analogues and their ability to interact with DNA, suggesting a mechanism for their antitumor effects (Sami et al., 1995).
Sigma-2 Receptor Probing
The compound and its analogs have been utilized in probing sigma-2 receptors, which are potential targets for cancer imaging and therapy. Studies involving radiolabeled benzamide analogues, similar in structure to "N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-isopropoxybenzamide," have demonstrated high affinity for sigma-2 receptors, suggesting their utility in studying receptor binding and function. This research contributes to the understanding of sigma-2 receptor-mediated pathways in cancer and the development of targeted diagnostic and therapeutic strategies (Xu et al., 2005).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c1-17(2)29-21-11-8-18(9-12-21)24(28)25-16-23(26(3)4)20-10-13-22-19(15-20)7-6-14-27(22)5/h8-13,15,17,23H,6-7,14,16H2,1-5H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTDMVQUKXWXKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-isopropoxybenzamide |
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